Methyl 2-chloro-8-methylsulfanyl-4-morpholin-4-yl-pyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 2-chloro-8-methylsulfanyl-4-morpholin-4-yl-pyrido[3,2-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative featuring a morpholine ring at position 4, a methylsulfanyl group at position 8, and a chlorine atom at position 2.
Properties
Molecular Formula |
C14H15ClN4O3S |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
methyl 2-chloro-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H15ClN4O3S/c1-21-13(20)8-7-9(23-2)10-11(16-8)12(18-14(15)17-10)19-3-5-22-6-4-19/h7H,3-6H2,1-2H3 |
InChI Key |
HZFWTQQVVHFMHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituents:
Pyrido[2,3-d]pyrimidine Derivatives
- Example : Methyl 1,3,8-trimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (Compound 26, )
- Key Differences :
- Lacks the morpholine and methylsulfanyl groups.
- Contains a nitro-phenyl substituent and a 2,4-dioxo moiety.
- Impact :
- Melting points for such derivatives range from 97–176°C, influenced by substituent polarity (e.g., Compound 25: 97–98°C; Compound 22a: 175–176°C) .
Thieno[3,2-d]pyrimidine Derivatives
- Example: 2-Chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine () Key Differences:
- Thieno (sulfur-containing) core vs. pyrido (nitrogen-containing) core.
- Incorporates a diazepane sulfonyl group instead of methylsulfanyl.
- Impact :
- The thieno core may exhibit distinct electronic properties, affecting π-π stacking interactions in biological targets .
- Sulfonyl groups improve solubility but reduce lipophilicity compared to methylsulfanyl .
Thiazolo[3,2-a]pyrimidine Derivatives
- Example : Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Differences :
- Thiazolo ring fused to pyrimidine, introducing sulfur and nitrogen heteroatoms.
- Substituents include methoxybenzylidene and phenolic groups. Impact:
- Demonstrated anti-inflammatory and calcium channel-blocking activities, suggesting divergent therapeutic applications compared to pyridopyrimidines .
- Crystal structure data (triclinic, P1 space group) reveal distinct packing modes influenced by hydrogen bonding .
Physicochemical and Pharmacological Properties
Crystallographic and Spectroscopic Data
- Target Compound: No direct crystallographic data available. Analogous pyridopyrimidines (e.g., ) exhibit triclinic or monoclinic systems with hydrogen-bonding networks critical for stability .
- Thiazolo Derivatives : Show triclinic packing (e.g., a = 6.8096 Å, α = 86.816°, ) and R-factors ~0.069, indicating moderate refinement accuracy .
- NMR/IR : Methylsulfanyl groups in the target compound would produce distinct ¹H NMR shifts (~2.1 ppm for SCH₃) compared to sulfonyl (~3.1 ppm) or nitro groups .
Q & A
Q. Methyl 2-chloro-8-methylsulfanyl-4-morpholin-4-yl-pyrido[3,2-d]pyrimidine-6-carboxylate
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves palladium-catalyzed reductive cyclization or nucleophilic substitution at the chloro position. Key steps include:
- Nitroarene cyclization : Use Pd catalysts (e.g., Pd(OAc)₂) with formic acid derivatives as CO surrogates to construct the pyridopyrimidine core .
- Morpholine incorporation : Introduce morpholine via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) .
- Thioether formation : Methylsulfanyl groups can be introduced via thiolation reagents (e.g., NaSMe) under inert atmospheres .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Yields >60% are achievable with strict control of moisture and oxygen levels .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic intermediates .
- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and ¹H/¹³C NMR to assign substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation (chloro and ester groups) via LC-MS. Store at –20°C under argon for long-term stability .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties compared to sulfonyl or methoxy analogs?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to compare methylsulfanyl (predicted logP ~2.8) with sulfonyl (logP ~1.2) or methoxy (logP ~2.0) analogs. Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat). Methylsulfanyl groups are susceptible to oxidative metabolism (CYP450-mediated S-oxidation), leading to shorter half-lives than sulfonyl derivatives .
- Bioactivity : Use kinase inhibition assays (e.g., CDK9) to correlate substituent effects. Methylsulfanyl may enhance target binding via hydrophobic interactions, as seen in pyrimidine-based kinase inhibitors .
Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?
- Methodological Answer :
- Solubility : Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS). Use dynamic light scattering (DLS) to detect aggregation at working concentrations .
- Bioactivity variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition). Replicate studies in ≥3 independent experiments with statistical analysis (ANOVA, p <0.05) .
- Structural analogs : Compare data with derivatives (e.g., 4-chloro-6-methoxy-2-methylsulfanylpyrimidine) to isolate substituent-specific effects .
Q. What strategies are recommended for studying the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK9, EGFR, VEGFR2) using ATP-competitive assays. Determine IC₅₀ values via dose-response curves .
- Binding mode analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., morpholine oxygen hydrogen bonding with kinase hinge region) .
- Cellular validation : Use siRNA knockdown or CRISPR-Cas9-edited cell lines to confirm target specificity. Monitor downstream biomarkers (e.g., phosphorylated RNA Pol II for CDK9 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
